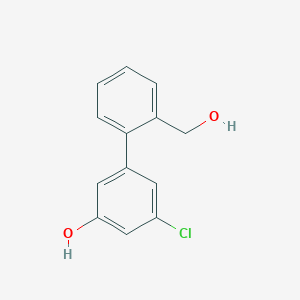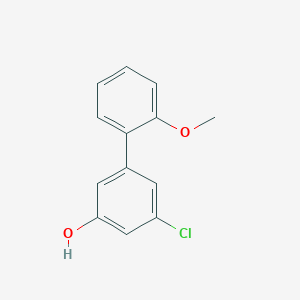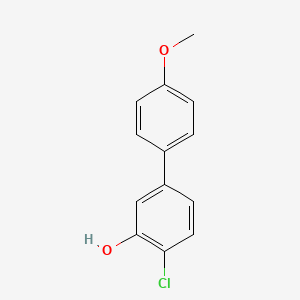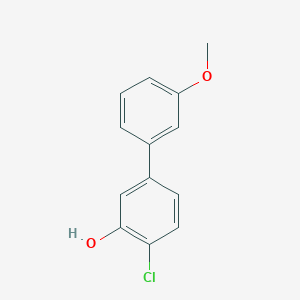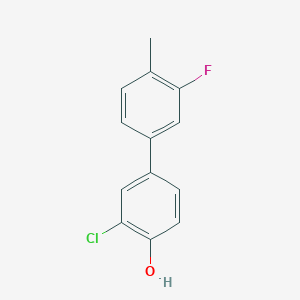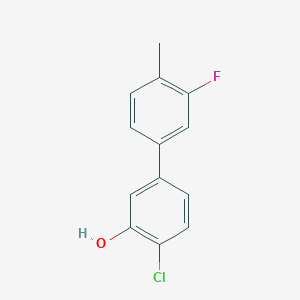
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% (2-CFMP) is an organic compound that is widely used in scientific research. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. 2-CFMP is a chlorinated phenol, which is a type of organic compound that is known for its ability to form hydrogen bonds with other molecules. This makes it useful for a variety of research applications. In
科学的研究の応用
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds. It is also used in biochemistry and pharmacology as a model compound for the study of drug-receptor interactions. In addition, 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is used in the study of enzyme-catalyzed reactions.
作用機序
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% acts as a ligand, or a molecule that binds to another molecule. It binds to a receptor in the cell, which activates a signal transduction pathway that leads to a physiological response. This response can be either an increase or decrease in the activity of a particular enzyme, protein, or gene.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to activate and inhibit a number of enzymes and proteins, as well as to modulate gene expression. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects.
実験室実験の利点と制限
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its ability to bind to receptors and modulate signal transduction pathways. However, it is not without its limitations. For example, it is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, it can be toxic at high concentrations, so it should be handled with care.
将来の方向性
There are a number of potential future directions for 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% research. For example, it could be used to study the effects of environmental toxins on the human body. It could also be used to develop new drugs for the treatment of various diseases. In addition, it could be used to study the effects of drugs on the brain, as well as to develop new drugs for the treatment of neurological disorders. Finally, it could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of autoimmune diseases.
合成法
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95% is synthesized by the reaction of chloroform and 3-fluoro-4-methylphenol in the presence of a strong base such as sodium hydroxide. The reaction proceeds in two steps. First, the chloroform is converted to dichloromethane and the 3-fluoro-4-methylphenol is converted to the corresponding phenol. Then, the dichloromethane and phenol are reacted in the presence of the base to form 2-Chloro-5-(3-fluoro-4-methylphenyl)phenol, 95%. This reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.
特性
IUPAC Name |
2-chloro-5-(3-fluoro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)15)10-4-5-11(14)13(16)7-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRKTNNHUXMYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685899 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-4-methylphenyl)phenol | |
CAS RN |
1261971-80-5 |
Source


|
| Record name | 4-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

